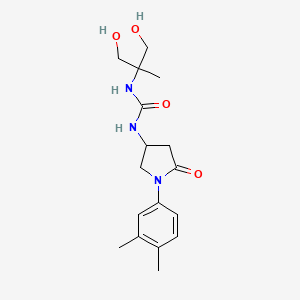

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of urea derivatives is a significant area of research due to their potential as medicinal compounds. In one study, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The synthesis involved computer-aided design and aimed to discover new anticancer agents that could act as potential BRAF inhibitors. One compound, in particular, demonstrated potent inhibitory activity, with IC50 values comparable to the positive-control sorafenib .

Molecular Structure Analysis

The molecular structure of urea derivatives can significantly influence their biological activity. Complexation-induced unfolding of heterocyclic ureas was studied, revealing that these compounds can equilibrate between simple foldamers and multiply hydrogen-bonded sheetlike structures. X-ray crystallographic analyses and detailed 1H NMR solution studies indicated that these ureas are intramolecularly hydrogen-bonded in the solid state and can form folded structures in solution. This behavior is crucial for understanding the self-assembly properties of these molecules and their potential mimicry of biological processes such as the helix-to-sheet transition .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, often serving as key intermediates or catalysts. Urea-2,2-dihydroperoxypropane (UDHPP), a white crystalline solid oxidant, was used in several oxidation reactions, including the epoxidation of unsaturated ketones and alkenes, oxidation of sulfides to sulfoxides and sulfones, and oxidative amidation of aromatic aldehydes. These reactions were carried out under mild conditions and afforded high yields, demonstrating the versatility of urea derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure and the presence of functional groups. The anion coordination chemistry of protonated urea-based ligands was explored, showing that these compounds can form adducts with inorganic oxo-acids. The solid-state structures of these anion complexes displayed a variety of hydrogen bond motifs, which are essential for their reactivity and potential applications in catalysis and materials science. The ability of these urea derivatives to selectively bind anions like perchlorate is particularly noteworthy .

科学的研究の応用

Urea Derivatives as Oxidants and Reagents in Organic Synthesis

Urea derivatives, such as Urea‐2,2‐dihydroperoxypropane (UDHPP), have been highlighted for their application in various oxidative procedures, including epoxidation of unsaturated ketones and alkenes, oxidation of sulfides, and oxidative amidation of aromatic aldehydes. These processes benefit from the use of urea derivatives by providing high yields under mild conditions and short reaction times (Khosravi & Naserifar, 2019).

Applications in Medicinal Chemistry

Research into urea derivatives has led to the synthesis of new anticancer agents. Specifically, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant potential as BRAF inhibitors (Feng et al., 2020).

Environmental Monitoring and Analysis

The occurrence of urea herbicide isoproturon and its metabolites in environmental samples highlights the importance of urea derivatives in agricultural applications and environmental science. Studies focusing on the detection and identification of these compounds in soil and water after heavy rainfall events underline the need for monitoring their presence due to their potential impact on agriculture and the environment (Schuelein et al., 1996).

Urea in Material Science

Urea's role extends into material science, where it serves as an efficient reagent for synthesizing novel components for applications such as cationic ring-opening polymerisation. This demonstrates urea's versatility and its contribution to advancing material science through the development of new materials (Annby et al., 2001).

特性

IUPAC Name |

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-11-4-5-14(6-12(11)2)20-8-13(7-15(20)23)18-16(24)19-17(3,9-21)10-22/h4-6,13,21-22H,7-10H2,1-3H3,(H2,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHXQUJAOJSKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC(C)(CO)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2513895.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride](/img/structure/B2513899.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2513904.png)

![3-(methylthio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2513905.png)